1H-tetrazole-5-carbaldehyde
Overview
Description
1H-tetrazole-5-carbaldehyde is a chemical compound with the molecular formula C2H2N4O . It is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles, including this compound, play a crucial role in pharmaceutical and medicinal applications .
Synthesis Analysis
The synthesis of 5-substituted 1H-tetrazoles, such as this compound, can be achieved through one-pot multi-component condensation reactions of some aromatic aldehydes with malononitrile and sodium azide . This process can be carried out under diverse reaction conditions to obtain considerable product yields .
Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole function is metabolically stable .
Chemical Reactions Analysis
Tetrazoles, including this compound, can undergo various chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 98.06 g/mol . It is predicted to have a boiling point of 330.4±25.0 °C and a density of 1.659±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Characterization
- One-Pot Synthesis Methods : "1H-tetrazole-5-carbaldehyde" derivatives can be synthesized using a one-pot, three-component reaction involving aldehydes, hydroxylamine, and sodium azide. This method uses Cu-MCM-41 nanoparticles as a catalyst, highlighting an efficient and reusable approach in synthesis (Abdollahi-Alibeik & Moaddeli, 2015).
Medicinal Chemistry
Bioisosteric Replacement : 5-Substituted 1H-tetrazole derivatives, including "this compound," are used as bioisosteric replacements for carboxylic acids in medicinal chemistry. This application is crucial due to their role in several clinical drugs (Mittal & Awasthi, 2019).
Medicinal Chemistry Applications : The compounds are commonly used in SAR-driven medicinal chemistry for their stability as isosteric replacements for carboxylic acids, and they feature in various drug substances (Herr, 2002).
Industrial and Material Science
Corrosion Inhibition : Thiophene derivatives, including "(E)-5-(thiophen-2-yl)-1H-tetrazole," a variant of "this compound," have been used as corrosion inhibitors for aluminum alloys, demonstrating high efficiency in preventing corrosion in acidic mediums (Arrousse et al., 2022).
Metal-Organic Coordination Polymers : In situ hydrothermal synthesis of tetrazole coordination polymers, which include 5-substituted 1H-tetrazoles, shows potential for interesting physical properties like fluorescence and ferroelectric behavior (Zhao et al., 2008).
Antibacterial Applications
- Antibacterial Activity : Specific derivatives of "this compound" have been evaluated for their antibacterial activities against various bacterial strains, showing potential as antimicrobial agents (Hajib et al., 2021).
Safety and Hazards
Future Directions
There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles, and researchers are still working to develop more efficient and eco-friendly methods for their synthesis . Furthermore, the utility of tetrazoles as a pharmacophore in many interesting fields suggests potential future directions in chemical and pharmaceutical research .
Properties
IUPAC Name |
2H-tetrazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O/c7-1-2-3-5-6-4-2/h1H,(H,3,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRBWZIEAHEEEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NNN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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